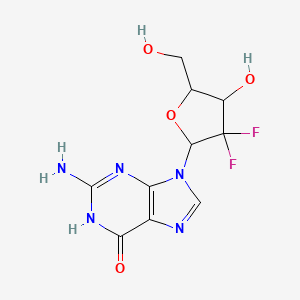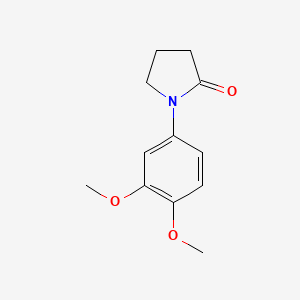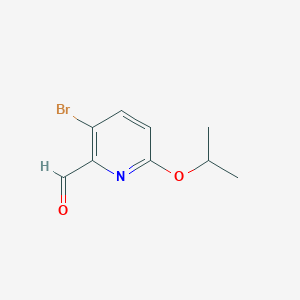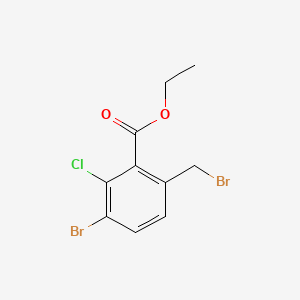![molecular formula C17H13BrN2O2 B13706774 4-[3-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13706774.png)
4-[3-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MFCD33022688, also known as 4-[3-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde, is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, a bromine atom, and an imidazole ring with a carbaldehyde group. Its distinct molecular configuration makes it a valuable subject for studies in chemistry, biology, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxyphenyl Intermediate: The initial step involves the reaction of benzyl alcohol with a phenyl halide under basic conditions to form the benzyloxyphenyl intermediate.
Bromination: The benzyloxyphenyl intermediate is then subjected to bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Imidazole Ring Formation: The brominated intermediate undergoes cyclization with an appropriate reagent, such as an amine or an aldehyde, to form the imidazole ring.
Carbaldehyde Introduction: Finally, the carbaldehyde group is introduced through a formylation reaction using reagents like formic acid or formamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
4-[3-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted imidazole derivatives.
科学研究应用
4-[3-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-[3-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
4-[3-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-[3-(Benzyloxy)phenyl]-5-chloroimidazole-2-carbaldehyde and 4-[3-(Benzyloxy)phenyl]-5-fluoroimidazole-2-carbaldehyde share similar structures but differ in the halogen atom present.
Uniqueness: The presence of the bromine atom in this compound may impart unique reactivity and biological activity compared to its chloro and fluoro analogs.
属性
分子式 |
C17H13BrN2O2 |
|---|---|
分子量 |
357.2 g/mol |
IUPAC 名称 |
5-bromo-4-(3-phenylmethoxyphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C17H13BrN2O2/c18-17-16(19-15(10-21)20-17)13-7-4-8-14(9-13)22-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,19,20) |
InChI 键 |
DFKXUJGQNFLAPI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(NC(=N3)C=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Neu5GcAc[1Me,4789Ac]alpha(2-6)Gal[24Bz,3Bn]-beta-MP](/img/structure/B13706695.png)

![1-[2-(Chloromethoxy)ethyl]-2-(trifluoromethyl)benzene](/img/structure/B13706706.png)



![2-Amino-9-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13706743.png)
![3-{trans-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]-2-isoquinolinio}propyl-1-sulfate](/img/structure/B13706748.png)


![methyl 5-[(E)-(hydroxyimino)methyl]-2-methyl-3-furoate](/img/structure/B13706761.png)
![N-Boc-N-[[6-(7-iodothieno[3,2-b]pyridin-2-yl)-3-pyridyl]methyl]-2-methoxyethanamine](/img/structure/B13706769.png)
![(2S, 3'S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride](/img/structure/B13706771.png)

